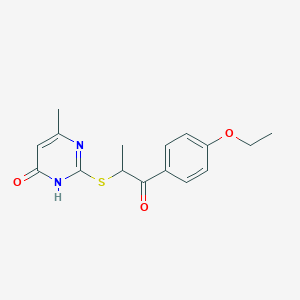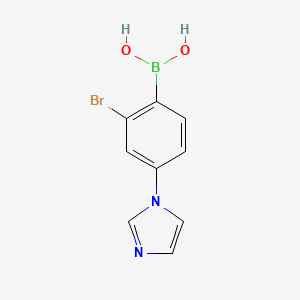
(2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a bromo group and an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with aryl halides.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Aryl Substituted Products: Through Suzuki-Miyaura coupling, various aryl-substituted derivatives can be synthesized.
Functionalized Imidazoles: Substitution reactions can yield imidazole derivatives with diverse functional groups.
Applications De Recherche Scientifique
(2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme functions.
Medicine: Explored for its potential in drug discovery, particularly in the development of inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of (2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and imidazole groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylboronic Acid: Similar structure but lacks the imidazole ring, making it less versatile in biological applications.
2-Bromophenylboronic Acid: Similar but without the imidazole substitution, affecting its reactivity and binding properties.
Uniqueness
(2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid and imidazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H8BBrN2O2 |
|---|---|
Poids moléculaire |
266.89 g/mol |
Nom IUPAC |
(2-bromo-4-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BBrN2O2/c11-9-5-7(13-4-3-12-6-13)1-2-8(9)10(14)15/h1-6,14-15H |
Clé InChI |
XIAKPLVRYASCHH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N2C=CN=C2)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


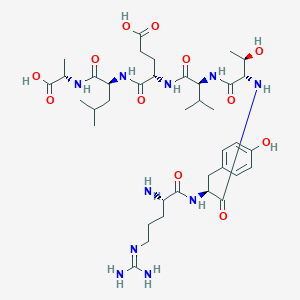
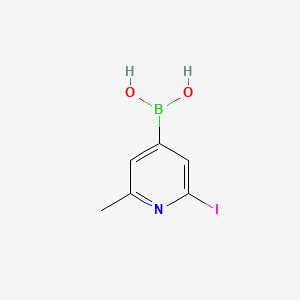
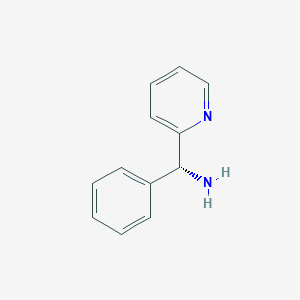

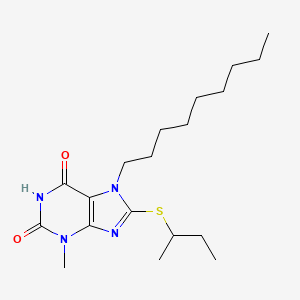
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14090250.png)
![7-Methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090253.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide](/img/structure/B14090254.png)
![6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol](/img/structure/B14090272.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090274.png)
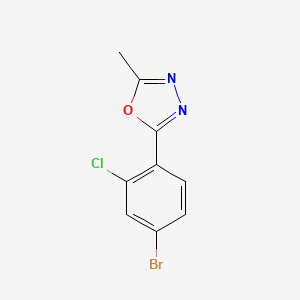
![6-benzyl-3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol](/img/structure/B14090279.png)
![2-(1,3-benzothiazol-2-yl)-4-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14090282.png)
